4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride
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Overview
Description
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is typically available in the form of a white crystalline powder and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride typically involves the nitration of phenol to produce nitrophenol, followed by the reduction of nitrophenol to yield the target compound . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis methods that ensure high purity and yield. The process generally includes the use of large-scale reactors and controlled environments to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and strong bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, forming sigma-bonds with nucleophiles. This interaction generates positively charged intermediates, which then undergo further reactions to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride include:
- N1,N1-Dimethylbenzene-1,2-diamine
- N1,N2-Dimethylbenzene-1,2-diamine
- 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Highlighting Uniqueness
What sets this compound apart from these similar compounds is its unique chlorine substitution at the 4-position of the benzene ring. This substitution significantly alters its chemical reactivity and makes it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-11(2)8-4-3-6(9)5-7(8)10;/h3-5H,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTOEZGPTKKSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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